(E)-3-(4-aminopyridin-3-yl)acrylic acid
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Overview
Description
(E)-3-(4-aminopyridin-3-yl)acrylic acid is an organic compound characterized by the presence of an acrylic acid moiety conjugated to a 4-aminopyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-aminopyridin-3-yl)acrylic acid typically involves the reaction of 4-aminopyridine with acrylic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-aminopyridin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the pyridine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce aminopyridine derivatives .
Scientific Research Applications
(E)-3-(4-aminopyridin-3-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of (E)-3-(4-aminopyridin-3-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-aminopyridine: A precursor in the synthesis of (E)-3-(4-aminopyridin-3-yl)acrylic acid, known for its use in treating multiple sclerosis.
Acrylic acid: A simpler analog that lacks the pyridine moiety but shares similar reactivity.
Pyridine derivatives: Compounds with similar structures that exhibit a range of biological activities.
Uniqueness
This compound is unique due to its conjugated structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-(4-aminopyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H8N2O2/c9-7-3-4-10-5-6(7)1-2-8(11)12/h1-5H,(H2,9,10)(H,11,12) |
InChI Key |
DVXPOYXSNKWPOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N)C=CC(=O)O |
Origin of Product |
United States |
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